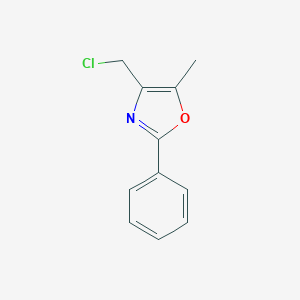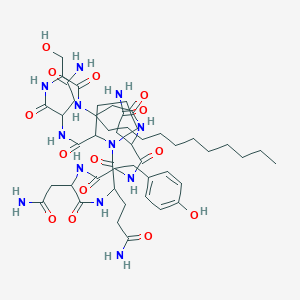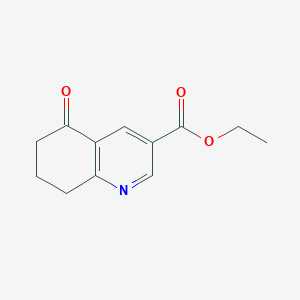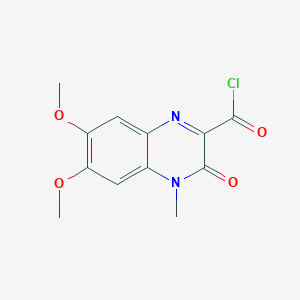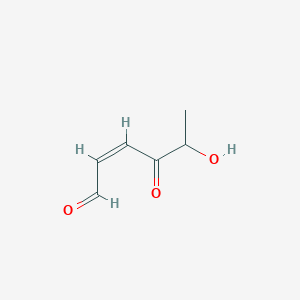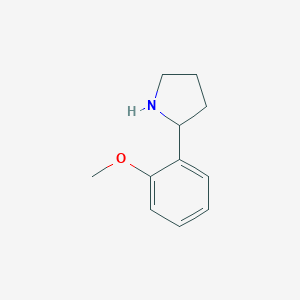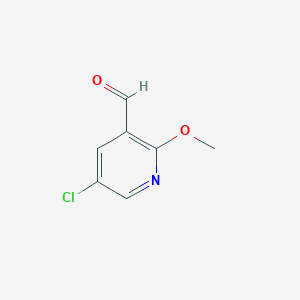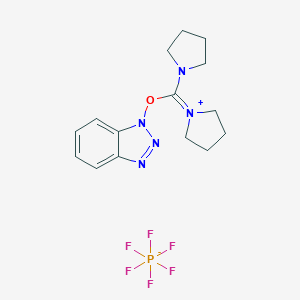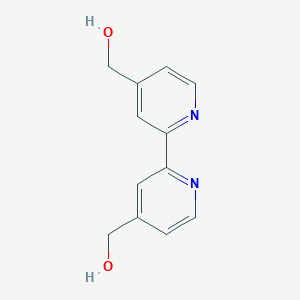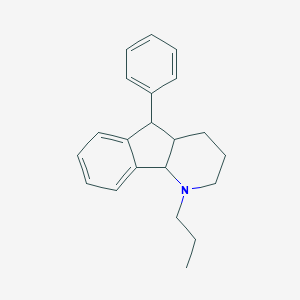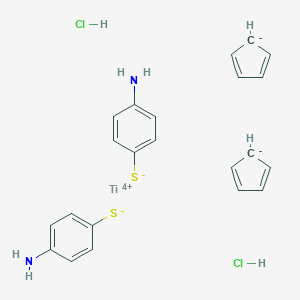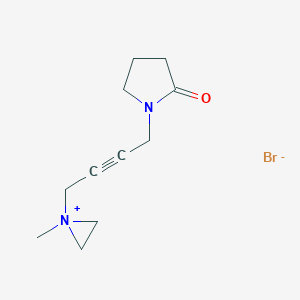
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide, also known as MPAZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. MPAZB is a highly reactive and versatile compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can react with various nucleophiles such as amines, alcohols, and thiols, forming covalent bonds. This reactivity is due to the highly electrophilic nature of the aziridinium ion in 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. The covalent bonding ability of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been exploited in various applications such as the synthesis of polymers and dendrimers.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide are not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can inhibit the growth of cancer cells and bacteria. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further research in the field of medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its high reactivity, versatility, and low toxicity. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be used in various applications such as organic synthesis, material science, and medicinal chemistry. The limitations of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its instability in solution and its potential for explosive decomposition if not handled properly.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. In medicinal chemistry, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a cancer and anti-microbial agent. In material science, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles. Overall, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is a highly reactive and versatile compound that has potential applications in various fields of scientific research.
Métodos De Síntesis
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be synthesized using various methods, including the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with N-bromosuccinimide (NBS) in the presence of a base such as triethylamine. The reaction yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a white solid with a yield of 60-70%. Another method involves the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with bromine in the presence of a base such as sodium hydroxide. This method yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a yellow solid with a yield of 50-60%.
Aplicaciones Científicas De Investigación
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has potential applications in various fields of scientific research. In medicinal chemistry, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi. In material science, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles.
Propiedades
Número CAS |
106976-63-0 |
|---|---|
Nombre del producto |
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide |
Fórmula molecular |
C11H17BrN2O |
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one;bromide |
InChI |
InChI=1S/C11H17N2O.BrH/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14;/h4-10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FGEZSBPYCZHQNH-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
SMILES canónico |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
Sinónimos |
BR 401 A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



